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Compound of Interest

Compound Name: N3-PEG11-CH2CHZ2Br

Cat. No.: B12306002

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-PEG11-CH2CH2Br, a
heterobifunctional polyethylene glycol (PEG) linker. This document is intended for researchers,
scientists, and professionals in the field of drug development and bioconjugation.

Introduction

N3-PEG11-CH2CH2Br, with the CAS number 2098982-00-2, is a versatile tool in the field of
bioconjugation and drug delivery.[1] It is a heterobifunctional linker, meaning it possesses two
different reactive functional groups at either end of a polyethylene glycol (PEG) chain.[2][3]
Specifically, this molecule features an azide (-N3) group and a bromo (-Br) group, connected by
a flexible 11-unit PEG spacer.[1]

The azide group is a key component for “click chemistry," a set of rapid, reliable, and high-yield
chemical reactions for joining molecules. The most common of these is the copper(l)-catalyzed
azide-alkyne cycloaddition (CUAAC), which forms a stable triazole linkage. The bromo group,
on the other hand, is an excellent leaving group in nucleophilic substitution reactions, allowing
for conjugation to a variety of nucleophiles such as amines, thiols, and hydroxyl groups.

The PEG component of the linker imparts several beneficial properties to the resulting
bioconjugate. It can enhance the solubility and stability of hydrophobic molecules, prolong their
circulation half-life by shielding them from enzymatic degradation, and reduce the
immunogenicity of the conjugated molecule.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b12306002?utm_src=pdf-interest
https://www.benchchem.com/product/b12306002?utm_src=pdf-body
https://www.benchchem.com/product/b12306002?utm_src=pdf-body
https://www.medchemexpress.com/n3-peg11-ch2ch2br.html?locale=ko-KR
https://adc.bocsci.com/resource/peg-linkers-in-antibody-drug-conjugates.html
https://purepeg.com/how-heterobifunctional-peg-linkers-improve-targeted-delivery/
https://www.medchemexpress.com/n3-peg11-ch2ch2br.html?locale=ko-KR
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12306002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical and Physical Properties

A summary of the key chemical and physical properties of N3-PEG11-CH2CH2Br is presented
in the table below.

Property Value

CAS Number 2098982-00-2
Molecular Formula C24H48BrN3011
Molar Mass 634.56 g/mol

1-azido-35-bromo-
IUPAC Name 3,6,9,12,15,18,21,24,27,30,33-

undecaoxapentatriacontane

InChl Key FWWDGVVFEORFOJ-UHFFFAOYSA-N
Typical Purity >95%
Varies (often a colorless to pale yellow oil or
Appearance ]
solid)
Storage Conditions 0-8 °C
Synthesis

While a specific, detailed synthesis protocol for N3-PEG11-CH2CH2Br is not readily available
in the public domain, a general synthetic route can be proposed based on established methods
for the synthesis of similar azido-PEG-halide compounds. The synthesis would likely involve a
multi-step process starting from a commercially available PEG diol.

Proposed Synthetic Pathway:

N3-PEG11-Br

e PR HBrorPBr3 _ Ho-pecitgr | TsClor MsCl, Base Activation of Hydroxyl Group Ts0-PEGLL-Br or MsO-PEG11-Br |—NaN3 zidation
(e.g., Tosylation or Mesylation) > eaction with Sodium Az
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Caption: Proposed synthetic pathway for N3-PEG11-CH2CH2Br.

General Experimental Protocol for Synthesis:

This protocol is a generalized procedure and would require optimization for specific laboratory

conditions and desired purity.

Step 1: Monobromination of PEG-11 Diol

Dissolve PEG-11 diol in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

Cool the solution in an ice bath.

Slowly add a brominating agent (e.g., one equivalent of phosphorus tribromide (PBr3) or
hydrobromic acid (HBr)).

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction with water and extract the product with an organic solvent.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the resulting HO-PEG11-Br by column chromatography.

Step 2: Activation of the Terminal Hydroxyl Group

Dissolve the purified HO-PEG11-Br in an anhydrous solvent (e.g., dichloromethane) under
an inert atmosphere.

Add a base (e.qg., triethylamine or pyridine).

Cool the solution to 0 °C and add a slight excess of p-toluenesulfonyl chloride (TsClI) or
methanesulfonyl chloride (MsCl).

Stir the reaction at 0 °C for a few hours and then at room temperature overnight.

Wash the reaction mixture with water and brine.
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» Dry the organic layer and concentrate to obtain the activated intermediate (TsO-PEG11-Br or
MsO-PEG11-Br).

Step 3: Azidation

Dissolve the activated intermediate in a polar aprotic solvent such as dimethylformamide
(DMF).

e Add an excess of sodium azide (NaN3).

e Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is
complete (monitored by TLC or LC-MS).

o Cool the reaction, dilute with water, and extract the product with an organic solvent.
e Wash the combined organic layers with water and brine.

» Dry the organic layer, filter, and concentrate under reduced pressure.

e Purify the final product, N3-PEG11-CH2CH2Br, by column chromatography.

Characterization: The final product should be characterized by NMR (*H and 3C) and mass
spectrometry to confirm its structure and purity.

Applications in Research and Drug Development

N3-PEG11-CH2CH2Br is a valuable tool for the synthesis of complex biomolecules and drug
delivery systems. Its heterobifunctional nature allows for the sequential and controlled
conjugation of two different molecules.

PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACSs) are molecules that recruit an E3 ubiquitin ligase to
a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
PROTACS typically consist of a ligand for the target protein, a ligand for an E3 ligase, and a
linker connecting them. The properties of the linker, such as its length and composition, are
critical for the efficacy of the PROTAC.
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N3-PEG11-CH2CH2Br can be used as a building block for PROTAC linkers. For example, the
azide end can be reacted with an alkyne-functionalized E3 ligase ligand via click chemistry, and
the bromo end can be used to alkylate a target protein ligand.

General Workflow for PROTAC Synthesis:

¢ Step 1: Click Chemistry h
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Caption: General workflow for PROTAC synthesis using N3-PEG11-CH2CH2Br.

Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapies that consist of a monoclonal antibody linked to a
cytotoxic drug. The antibody directs the drug to cancer cells, minimizing off-target toxicity. The
linker plays a crucial role in the stability and efficacy of the ADC.

N3-PEG11-CH2CH2Br can be used to conjugate drugs to antibodies. For instance, a drug
molecule can be attached to the bromo end of the linker, and the azide end can then be used
to attach the drug-linker construct to an antibody that has been functionalized with an alkyne

group.

Bioconjugation and Surface Modification

The dual reactivity of N3-PEG11-CH2CH2Br makes it suitable for a wide range of
bioconjugation applications, including:
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o Labeling of biomolecules: Attaching fluorescent dyes, biotin, or other tags to proteins,
peptides, or nucleic acids.

o Surface modification: Functionalizing nanoparticles, beads, or other surfaces for diagnostic
or therapeutic applications.

» Hydrogel formation: Crosslinking polymers to form hydrogels for drug delivery or tissue
engineering.

Experimental Protocols

The following are generalized experimental protocols for common reactions involving N3-
PEG11-CH2CH2Br. These protocols should be optimized for specific applications.

Copper(l)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)

This protocol describes the "click” reaction between the azide group of N3-PEG11-CH2CH2Br
and an alkyne-containing molecule.

Materials:

e N3-PEG11-CH2CH2Br

Alkyne-containing molecule

Copper(ll) sulfate (CuS0O4)

Sodium ascorbate

A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-
butanol or DMSO)

Procedure:

» Dissolve the alkyne-containing molecule and a slight molar excess of N3-PEG11-CH2CH2Br
in the chosen solvent system.
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 In a separate vial, prepare a fresh solution of sodium ascorbate in water.
e In another vial, prepare a solution of copper(ll) sulfate in water.

o Add the copper(ll) sulfate solution to the reaction mixture, followed by the sodium ascorbate
solution. The final concentration of copper is typically in the range of 1-5 mol%.

 Stir the reaction at room temperature. The reaction is often complete within a few hours.
Monitor the reaction progress by TLC or LC-MS.

» Upon completion, the product can be purified by an appropriate method, such as column
chromatography or precipitation.

Nucleophilic Substitution with an Amine

This protocol describes the reaction of the bromo group of N3-PEG11-CH2CH2Br with a
primary or secondary amine.

Materials:

N3-PEG11-CH2CH2Br

Amine-containing molecule

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

Dissolve the amine-containing molecule and a slight molar excess of N3-PEG11-CH2CH2Br
in the anhydrous solvent.

e Add 2-3 equivalents of the non-nucleophilic base to the reaction mixture.

« Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction
is complete (monitored by TLC or LC-MS).

 Dilute the reaction mixture with water and extract the product with a suitable organic solvent.
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e Wash the organic layer with water and brine.

» Dry the organic layer, filter, and concentrate under reduced pressure.
 Purify the product by column chromatography.

Safety Information

Hazard Statements:

e H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

Precautionary Statements:

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

e P302+P352: IF ON SKIN: Wash with plenty of soap and water.

e P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to wear
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat. For more detailed safety information, please refer to the Safety Data Sheet (SDS)
provided by the supplier.

Conclusion

N3-PEG11-CH2CH2Br is a highly useful heterobifunctional linker for researchers in drug
development, bioconjugation, and materials science. Its well-defined structure, combining the
specific reactivity of azide and bromo groups with the beneficial properties of a PEG spacer,
enables the synthesis of complex and functional molecular constructs. The experimental
protocols provided in this guide serve as a starting point for the application of this versatile
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reagent in a variety of research settings. As with any chemical synthesis, optimization of
reaction conditions is crucial for achieving high yields and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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